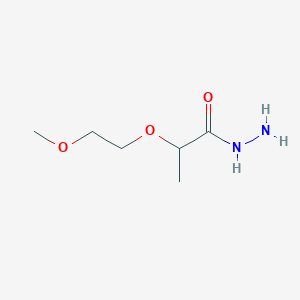

Oct-7-en-2-amine

Descripción general

Descripción

Synthesis Analysis

Reductive amination plays a paramount role in pharmaceutical and medicinal chemistry due to its synthetic merits and the ubiquitous presence of amines among biologically active compounds . It is one of the key approaches to C–N bond construction due to its operational easiness and a wide toolbox of protocols . Recent studies show that at least a quarter of C–N bond-forming reactions in the pharmaceutical industry are performed via reductive amination .

Molecular Structure Analysis

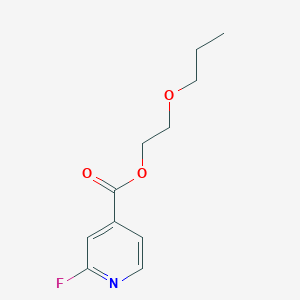

The molecular formula of Oct-7-en-2-amine is C8H17N . The molecular weight is 127.23 g/mol . The InChI code is 1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 .

Chemical Reactions Analysis

Amines are organic compounds that contain one or more nitrogen atoms and are often actually dependent on them . Structurally, amines mimic ammonia in that up to three hydrogens may be bound by nitrogen, but amines also have extra properties dependent on their connectivity to carbon .

Aplicaciones Científicas De Investigación

1. Anti-Viral Activity

8-Aminobicyclo[3.2.1]octanes have been synthesized and shown to exhibit in vitro activity against influenza-A and B viruses. Specific compounds in this class, such as amine (2), demonstrated comparable activity to amantadine in vivo. However, their potency varies across different viruses, with some showing significant activity against respiratory syncytial virus (Miller et al., 2001).

2. Fluorescence Quenching and Electron Transfer

Research on the fluorescence quenching of azoalkanes by amines, including those with bicyclo[3.2.1]octane structures, has provided insights into the kinetics of electron transfer reactions. These studies are crucial for understanding the steric and electronic effects in molecular interactions (Pischel et al., 2000).

3. Polymer Synthesis and Curing

Bicyclo[2.2.2]oct-7-ene units have been used in the synthesis of new diglycidylester compounds. These compounds, when cured either thermally or using tertiary amine catalysts, exhibit unique thermal properties. The research in this area contributes to the development of new polymeric materials with specific characteristics (Galià et al., 1995).

4. Organic Catalysis

The efficacy of bicyclic guanidines, such as triazabicyclodecene, in catalyzing the formation of amides from esters and primary amines, has been extensively studied. These investigations shed light on the mechanisms of nucleophilic acylation, which are vital for various synthetic processes (Kiesewetter et al., 2009).

5. Polymer Chemistry

Research on bicyclo[4.2.0]oct-7-ene-7-carboxamides has led to the development of alternating copolymers through ring-opening metathesis polymerization. This process is significant for creating copolymers with diverse functional groups, expanding the potential applications in materials science (Tan et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

oct-7-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKFFWZGHRAKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oct-7-en-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)